molecular formula C11H13N5O B2495098 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide CAS No. 132835-00-8

5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B2495098
CAS No.: 132835-00-8
M. Wt: 231.259
InChI Key: QQRCQUWTDHLMKH-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide: is a chemical compound with the molecular formula C11H13N5O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Scientific Research Applications

Chemistry: In chemistry, 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activity .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .

Biochemical Analysis

Biochemical Properties

5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound interacts with proteins involved in DNA replication and repair, potentially influencing cell proliferation and survival .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, including those involved in cell growth and apoptosis. By affecting these pathways, the compound can alter gene expression and cellular metabolism . For example, it can upregulate or downregulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates . Moreover, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to a cascade of effects within the cell, including changes in gene expression and protein synthesis . Additionally, this compound can activate or inhibit signaling pathways by interacting with cell surface receptors, influencing downstream cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products can also have biological activity, potentially leading to different cellular responses . Long-term exposure to the compound in vitro and in vivo has been associated with sustained changes in cell function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage level must be reached to elicit a biological response . These findings highlight the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, altering the production of ATP and other metabolic intermediates . These interactions can have downstream effects on cellular energy balance and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and chromatin structure . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Various electrophiles; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Comparison with Similar Compounds

  • 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
  • 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide
  • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide

Comparison: Compared to similar compounds, 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide has a unique benzyl group attached to the pyrazole ring. This structural feature can influence its chemical reactivity and biological activity. For example, the benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in enzymes or receptors, potentially increasing its potency as an inhibitor .

Properties

IUPAC Name

5-amino-1-benzylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-10-9(11(17)15-13)6-14-16(10)7-8-4-2-1-3-5-8/h1-6H,7,12-13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRCQUWTDHLMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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